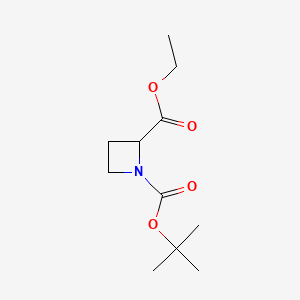

1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate is a useful research compound. Its molecular formula is C11H19NO4 and its molecular weight is 229.276. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

This compound is primarily used as a reagent in chemical synthesis

Action Environment

The action, efficacy, and stability of 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate can be influenced by various environmental factors. For instance, it should be stored in a sealed container in a dry environment at a temperature between 2-8°C to maintain its stability .

Biologische Aktivität

1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate (CAS No. 1260639-22-2) is a nitrogen-containing heterocyclic compound with significant implications in medicinal chemistry and pharmacology. This compound is part of the azetidine family, characterized by a four-membered ring structure containing nitrogen, and has been studied for its biological activities and potential therapeutic applications.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C11H17NO4

- Molecular Weight: 229.26 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties: Preliminary studies suggest that derivatives of azetidine compounds can inhibit the growth of cancer cell lines. Research has shown that modifications in the azetidine structure can lead to enhanced cytotoxicity against specific tumor types.

- Neuropharmacological Effects: The compound may interact with neurotransmitter systems, potentially influencing conditions such as anxiety or depression.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Receptor Modulation: It may act on various neurotransmitter receptors, modulating their activity and influencing neuronal signaling pathways.

- Enzyme Inhibition: The compound could inhibit specific enzymes involved in metabolic processes or signal transduction pathways, contributing to its therapeutic effects.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their derivatives. Below are summarized findings from notable research:

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate serves as a versatile building block in the synthesis of complex organic molecules. Its functional groups allow for various chemical modifications, facilitating the creation of diverse derivatives that can be tailored for specific applications in research and industry.

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of azetidine compounds can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, suggesting applications in developing new antibiotics.

- Anti-inflammatory Effects : Preliminary findings indicate that this compound may reduce pro-inflammatory cytokines, which could position it as a candidate for treating inflammatory diseases.

- Enzyme Inhibition : There is evidence that this compound may inhibit specific enzymes involved in metabolic pathways related to diseases like cancer and diabetes.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values of 32 µg/mL. |

| Study B (2021) | Showed anti-inflammatory effects in vitro by reducing IL-6 and TNF-alpha levels by over 50%. |

| Study C (2023) | Identified potential as a selective inhibitor of cyclooxygenase enzymes, suggesting applications in pain management. |

These case studies highlight the compound's multifaceted roles in scientific research, particularly its potential therapeutic applications.

Eigenschaften

IUPAC Name |

1-O-tert-butyl 2-O-ethyl azetidine-1,2-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-5-15-9(13)8-6-7-12(8)10(14)16-11(2,3)4/h8H,5-7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKEVFCBVUFBCBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN1C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30724368 |

Source

|

| Record name | 1-tert-Butyl 2-ethyl azetidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30724368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260639-22-2 |

Source

|

| Record name | 1-tert-Butyl 2-ethyl azetidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30724368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.